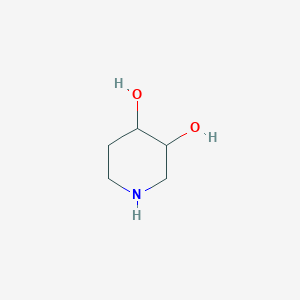

Piperidine-3,4-diol

Description

Properties

CAS No. |

37088-07-6 |

|---|---|

Molecular Formula |

C5H11NO2 |

Molecular Weight |

117.15 g/mol |

IUPAC Name |

piperidine-3,4-diol |

InChI |

InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2 |

InChI Key |

IZXWMVPZODQBRB-UHFFFAOYSA-N |

SMILES |

C1CNCC(C1O)O |

Canonical SMILES |

C1CNCC(C1O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Piperidine-3-ol Derivatives

Piperidine-3-ol derivatives share structural similarities with piperidine-3,4-diol but lack the C4 hydroxyl group.

Key Insight : While both compounds exhibit similar ALK inhibition in vitro, piperidine-3-ol derivatives are pharmacokinetically superior, making them more viable for clinical development .

Pyrrolo[2,3-b]pyridine Derivatives

These compounds replace the piperidine ring with a pyrrolopyridine core but retain similar substituent patterns.

Key Insight : Pyrrolo[2,3-b]pyridines demonstrate broader antitumor activity but lower potency compared to ALK-targeted this compound derivatives .

Isofagomine and Analogous Glycosidase Inhibitors

Isofagomine ((3R,4R,5R)-5-(hydroxymethyl)this compound) is a this compound derivative optimized for glycosidase inhibition.

Key Insight : Modifications at the N-position (e.g., azido or dansyl groups) enhance solubility and enable fluorescent labeling without compromising core inhibitory activity .

Data Tables

Table 1: ALK Inhibitory Activity of Selected Compounds

| Compound | Enzyme IC₅₀ (nM) | Cell-Based IC₅₀ (nM) | Reference |

|---|---|---|---|

| This compound derivative | 3–57 | 30–500 | |

| Piperidine-3-ol derivative | 3–57 | 30–500 | |

| Pyrrolo[2,3-b]pyridine | N/A | 170–25,900 |

Table 2: Physicochemical Properties

| Compound | LogP | Water Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|---|

| This compound | -1.2 | 50 | 20 |

| Piperidine-3-ol | 0.8 | 30 | 65 |

| Isofagomine | -2.5 | 100 | 80 |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Piperidine-3,4-diol derivatives to improve yield and purity?

- Methodological Answer : Synthesis optimization often involves adjusting reaction conditions such as solvent systems, stoichiometry, and catalytic agents. For example, piperidone derivatives are synthesized via condensation of aldehydes with piperidine precursors under HCl-saturated acetic acid, followed by neutralization and purification using solvents like ethyl acetate . Yield improvements (e.g., 62–74%) are achieved by controlling reaction time, temperature, and stoichiometric ratios. Purity is validated via melting point analysis, TLC (e.g., Rf values), and spectroscopic methods (1H/13C NMR, MS) .

Q. What analytical techniques are critical for characterizing the stereochemistry of this compound derivatives?

- Methodological Answer : Stereochemical confirmation requires a combination of:

- Chiral chromatography to resolve enantiomers.

- Nuclear Magnetic Resonance (NMR) : Coupling constants (J-values) and diastereotopic proton splitting patterns in 1H/13C NMR spectra provide stereochemical clues .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular formulas, while fragmentation patterns support structural assignments .

- X-ray crystallography (if crystalline derivatives are available) for absolute configuration determination .

Q. What are the common bioactivity screening approaches for this compound derivatives in enzyme inhibition studies?

- Methodological Answer :

- Enzyme assays : Measure IC50 values using fluorogenic substrates (e.g., β-glucocerebrosidase inhibition for Gaucher disease research) .

- Cell-based assays : Evaluate cytotoxicity and target engagement in cancer cell lines (e.g., IC50 = 30–500 nM in ALK inhibition studies) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Kon/Koff) for target validation .

Advanced Research Questions

Q. How do structural modifications at the N-position of this compound influence selectivity and potency against therapeutic targets like ALK or HIV-1 protease?

- Methodological Answer : N-substituents modulate steric and electronic interactions with enzyme active sites. For example:

- N-Alkylation (e.g., 6-azidohexyl or 6-aminohexyl groups) enhances solubility and bioavailability while retaining inhibitory activity .

- Aryl sulfonamide derivatives (e.g., tosyl or dansyl groups) improve binding affinity to hydrophobic pockets in ALK or HIV-1 protease .

- Diastereoselective synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives demonstrates that stereochemistry at C3/C4 is critical for ALK inhibition (IC50 = 3–57 nM) .

Q. What strategies are employed to resolve discrepancies between in vitro enzyme inhibition data and cell-based assay results for this compound derivatives?

- Methodological Answer :

- Permeability assays : Use Caco-2 monolayers or PAMPA to assess cellular uptake limitations .

- Metabolic stability tests : Incubate compounds with liver microsomes to identify rapid degradation (e.g., cytochrome P450 interactions) .

- Prodrug design : Mask polar groups (e.g., hydroxyls) with labile esters to enhance membrane permeability .

- Synergistic combinations : Pair derivatives with efflux pump inhibitors (e.g., verapamil) to overcome multidrug resistance .

Q. How can computational methods aid in predicting the biological activity spectra of novel this compound analogs?

- Methodological Answer :

- Molecular docking : Predict binding modes to targets like ALK or HIV-1 protease using software (e.g., AutoDock Vina) .

- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity data to guide structural optimization .

- MD simulations : Assess conformational stability and ligand-target residence times under physiological conditions .

Data Contradictions and Validation

Q. How should researchers address conflicting data on the cytotoxicity of this compound derivatives across different cancer cell lines?

- Methodological Answer :

- Dose-response profiling : Test compounds at multiple concentrations (e.g., 0.1–100 µM) to identify IC50 variability .

- Mechanistic studies : Use RNA-seq or proteomics to identify cell line-specific signaling pathways (e.g., apoptosis vs. autophagy) .

- Orthogonal assays : Validate results using clonogenic assays, flow cytometry (apoptosis markers), or xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.